2-(Benzoyloxy)-6-methoxyphenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzoyloxy)-6-methoxyphenyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of benzoyloxy and methoxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzoyloxy)-6-methoxyphenyl benzoate can be achieved through the esterification of 2-hydroxy-6-methoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzoyloxy)-6-methoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of 2-carboxy-6-methoxyphenyl benzoate.
Reduction: Formation of 2-(benzoyloxy)-6-methoxyphenyl alcohol.
Substitution: Formation of various substituted phenyl benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzoyloxy)-6-methoxyphenyl benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Wirkmechanismus
The mechanism of action of 2-(benzoyloxy)-6-methoxyphenyl benzoate involves its interaction with specific molecular targets. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may exert biological effects through various pathways. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzoyloxy)benzoic acid
- 2-(Methoxy)benzoic acid
- 2-(Benzoyloxy)-4-methoxyphenyl benzoate
Comparison
2-(Benzoyloxy)-6-methoxyphenyl benzoate is unique due to the presence of both benzoyloxy and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the methoxy group can enhance the compound’s solubility and stability, while the benzoyloxy group can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
91201-69-3 |
---|---|
Molekularformel |
C21H16O5 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
(2-benzoyloxy-3-methoxyphenyl) benzoate |
InChI |
InChI=1S/C21H16O5/c1-24-17-13-8-14-18(25-20(22)15-9-4-2-5-10-15)19(17)26-21(23)16-11-6-3-7-12-16/h2-14H,1H3 |
InChI-Schlüssel |
OOOSPUHBGRSAHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.